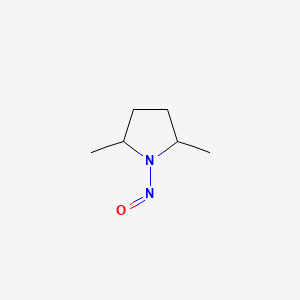
2,3-difluoro-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-difluoro-4-methylpyridine, also known as 2,3-DFMP, is a heterocyclic compound that has been widely studied for its potential applications in the fields of synthetic chemistry, materials science, and biochemistry. It is a five-membered ring structure containing two fluorine atoms and one methyl group. This compound has attracted considerable attention due to its unique properties, such as its high solubility in water, its low toxicity, and its ability to form strong hydrogen bonds. In recent years, 2,3-DFMP has been used in a variety of fields, including the synthesis of pharmaceuticals, the production of polymers, and the study of its biochemical and physiological effects.
科学的研究の応用
2,3-difluoro-4-methylpyridine has been extensively studied due to its unique properties and potential applications in the fields of synthetic chemistry, materials science, and biochemistry. In synthetic chemistry, it has been used as a reagent in the synthesis of pharmaceuticals, such as antimalarials, and as a catalyst in the production of polymers. In materials science, it has been used in the production of polymers and in the development of new materials. In biochemistry, it has been studied for its biochemical and physiological effects, as well as its potential use in drug delivery systems.
作用機序
The mechanism of action of 2,3-difluoro-4-methylpyridine is not well understood. However, it is believed that the compound’s ability to form strong hydrogen bonds may play a role in its biochemical and physiological effects. Additionally, its low toxicity and high solubility in water may also contribute to its effects on biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-difluoro-4-methylpyridine are not well understood. However, it has been shown to possess antimalarial activity, as well as anti-inflammatory and antioxidant properties. Additionally, it has been studied for its potential use in drug delivery systems due to its ability to form strong hydrogen bonds.
実験室実験の利点と制限
The main advantages of using 2,3-difluoro-4-methylpyridine in laboratory experiments include its low toxicity, high solubility in water, and its ability to form strong hydrogen bonds. Its low toxicity makes it safe to use in laboratory experiments, and its high solubility in water makes it easy to handle and manipulate. Additionally, its ability to form strong hydrogen bonds makes it useful in the synthesis of pharmaceuticals and in drug delivery systems. However, its reactivity can also be a disadvantage, as it can react with other compounds and interfere with the desired results.
将来の方向性
The potential applications of 2,3-difluoro-4-methylpyridine are vast and varied. In the future, it could be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the synthesis of pharmaceuticals, and in the study of its biochemical and physiological effects. Furthermore, it could be used in drug delivery systems, and in the development of new catalysts and reagents. Finally, 2,3-difluoro-4-methylpyridine could be used in the study of its interaction with other compounds, such as proteins, and its potential use in the treatment of diseases.
合成法
The synthesis of 2,3-difluoro-4-methylpyridine is typically achieved through a two-step process. In the first step, the starting material, 2-fluoro-4-methylpyridine, is reacted with difluoromethyl bromide in the presence of a base, such as potassium carbonate, to form 2,3-difluoro-4-methylpyridine. In the second step, the product is reacted with a Lewis acid, such as boron trifluoride, in order to form the desired 2,3-difluoro-4-methylpyridine.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-difluoro-4-methylpyridine involves the introduction of fluorine atoms onto a pyridine ring and subsequent methylation of the resulting compound.", "Starting Materials": [ "2-chloro-3,4-difluoropyridine", "sodium fluoride", "methyl iodide", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Treatment of 2-chloro-3,4-difluoropyridine with sodium fluoride in acetone to yield 2,3-difluoropyridine.", "Step 2: Methylation of 2,3-difluoropyridine with methyl iodide and potassium carbonate in acetone to yield 2,3-difluoro-4-methylpyridine." ] } | |
CAS番号 |
1227597-92-3 |
製品名 |
2,3-difluoro-4-methylpyridine |
分子式 |
C6H5F2N |
分子量 |
129.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



